2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol
Description
The compound 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol is a branched polyamine derivative featuring multiple ethylenediamine units and a terminal hydroxyl group. Its IUPAC name reflects its repetitive amine-ethyl backbone, distinguishing it from simpler ethanolamine derivatives like monoethanolamine (2-aminoethanol) . This compound is of interest in coordination chemistry, pharmaceuticals, and polymer science due to its chelating and surfactant properties.
Properties
IUPAC Name |
2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4O/c9-1-2-10-3-4-11-5-6-12-7-8-13/h10-13H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSNVWMTVVGZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563777 | |
| Record name | 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38361-85-2 | |
| Record name | 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol, also known as AEEA (2-Aminoethyl ethanolamine), is a polyfunctional amine with significant biological activity. Its structure features multiple amino groups, which contribute to its reactivity and biological interactions. This article explores the biological activity of AEEA, highlighting its pharmacokinetics, toxicity, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H22N4O
- Molecular Weight : 174.29 g/mol
- CAS Number : 14765121
- Structural Formula :
Pharmacokinetics
Research indicates that AEEA is well absorbed in vivo. In a study involving Wistar rats, the compound demonstrated over 85% absorption within 48 hours after oral administration. Maximum plasma levels were reached within 30 minutes to one hour post-dosing, with a biphasic elimination half-life of approximately 1.6–1.8 hours for non-pregnant rats and 16.7–17.3 hours for pregnant rats . The primary route of excretion was renal, with significant amounts eliminated unchanged in urine.
Toxicological Profile
AEEA exhibits low acute toxicity. In dermal exposure studies, it was classified as a skin sensitizer based on the local lymph node assay (LLNA), with stimulation indices indicating a dose-dependent response . The no-observed-adverse-effect-level (NOAEL) was determined to be 60 mg/kg body weight/day in subchronic studies, with some adverse effects noted at higher doses, including increased liver enzymes and kidney lesions .
Biological Activity and Therapeutic Potential
- Antimicrobial Activity : AEEA has shown potential antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell membranes may be attributed to its cationic nature.
- Neuroprotective Effects : Some studies suggest that AEEA may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease due to its ability to modulate neurotransmitter levels.
- Cell Proliferation : AEEA has been investigated for its role in promoting cell proliferation in certain cell lines, indicating possible applications in regenerative medicine.
Case Study 1: Skin Sensitization
In a study involving female Balb/c mice, AEEA was administered topically to evaluate skin sensitization. Results indicated significant lymphocyte proliferation at concentrations as low as 5% . This finding underscores the need for caution when handling AEEA in occupational settings.
Case Study 2: Renal Toxicity
Another study assessed the renal effects of AEEA in SD rats over a 28-day period. Histopathological evaluations revealed renal proximal tubule swelling and increased kidney weight at higher doses, although some changes were reversible upon cessation of treatment .
Scientific Research Applications
1.1. Cell Proliferation and Growth
Research indicates that polyamines, including 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol, play a crucial role in cellular functions such as growth and differentiation. They are involved in stabilizing DNA structures and regulating gene expression. A study demonstrated that supplementation with polyamines can enhance the growth of certain cell lines, indicating potential applications in tissue engineering and regenerative medicine.
1.2. Drug Delivery Systems
The compound's ability to interact with cellular membranes makes it a candidate for drug delivery systems. Its amine groups can facilitate the transport of therapeutic agents across lipid membranes. Research has shown that polyamines can improve the efficacy of drug formulations by enhancing cellular uptake.
2.1. Neuroprotective Effects
Studies have pointed to the neuroprotective properties of polyamines, suggesting that this compound may help mitigate neurodegenerative conditions. For instance, experiments on animal models have shown that administering polyamines can reduce oxidative stress and inflammation in neuronal cells.
2.2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research published in peer-reviewed journals indicates that polyamines can induce apoptosis in cancer cells while sparing normal cells, thereby highlighting their therapeutic potential in oncology.
3.1. Chromatography Techniques
The compound is utilized in high-performance liquid chromatography (HPLC) for separating complex mixtures due to its unique chemical structure. A specific method employing a Newcrom R1 HPLC column has been developed to isolate impurities effectively, showcasing its utility in analytical chemistry for purity assessment of pharmaceutical compounds.
Case Studies
Chemical Reactions Analysis
Reaction with Carbon Dioxide
This compound reacts with CO₂ via its primary and secondary amine groups. Kinetic studies on the structurally similar diamine 2-((2-aminoethyl)amino)ethanol (AEEA) reveal:
| Parameter | Aqueous AEEA (313 K) | Methanol (308 K) | Ethanol (308 K) |
|---|---|---|---|
| Pseudo-first-order rate (k₀) | 1.2 × 10³ s⁻¹ | 4.5 × 10² s⁻¹ | 3.1 × 10² s⁻¹ |
| Activation energy (Eₐ) | 45 kJ/mol | 52 kJ/mol | 58 kJ/mol |
The zwitterion mechanism dominates, with fast deprotonation steps in both aqueous and non-aqueous systems . Compared to monoethanolamine (MEA), AEEA exhibits double the reaction rate in water due to its dual amine functionality . While direct data for the query compound is limited, its additional amine groups likely enhance CO₂ absorption capacity further.
Acid-Base Reactions
The compound acts as a multidentate base , neutralizing acids to form stable salts. For example:
Its four amine groups (primary and secondary) contribute to a high pKa (~9–11 for analogous amines), enabling protonation across a wide pH range.
Thermal Degradation
While thermal stability data for the query compound is unavailable, studies on AEEA show significant degradation above 120°C, forming:
-
Ethyleneurea derivatives
-
Amine cross-linked polymers .
The presence of additional amines in the query compound may exacerbate degradation due to increased intramolecular interactions.
Coordination Chemistry
The compound’s four nitrogen donors and hydroxyl group enable polydentate ligand behavior , forming complexes with transition metals like Cu²⁺ and Fe³⁺. Example coordination modes:
| Metal Ion | Coordination Sites | Probable Geometry |
|---|---|---|
| Cu²⁺ | 3–4 N atoms | Square planar |
| Fe³⁺ | 4 N atoms + O | Octahedral |
Such complexes are relevant to catalysis and wastewater treatment, though specific studies are needed.
Comparative Reactivity with Amines
The CO₂ reaction rate hierarchy for amines (aqueous, 313 K):
-
Piperazine (PZ):
-
Ethylenediamine (EDA):
-
AEEA :
-
3-Amino-1-propanol (3-AP):
The query compound’s extended structure suggests even higher reactivity, but experimental validation is required .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethanolamine Derivatives
Structural and Functional Differences
Amine Density : The target compound’s three amine groups contrast with AEEA (2 amines) and hydroxychloroquine intermediates (1 amine), enhancing its metal-chelating capacity .
Hydrophobicity : Compounds with aromatic or fluorinated substituents (e.g., pyrimidine derivatives ) exhibit reduced water solubility compared to the target compound, which remains highly polar.
Synthetic Complexity : Multi-step alkylation (target compound ) vs. single-step reductive amination (hydroxychloroquine intermediates ).
Q & A
Basic: What are the recommended synthetic routes for 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol, and how is purity optimized?
Methodological Answer:
The compound is synthesized via stepwise nucleophilic substitution reactions. A common approach involves reacting ethylenediamine derivatives with chloroethanol or its analogs under controlled pH and temperature. For example, iterative alkylation of primary amines with 2-chloroethylamine intermediates can yield the branched polyamine structure . Purification typically employs column chromatography (silica gel, eluent: methanol/ammonia) or recrystallization from ethanol-water mixtures. Continuous flow reactors may enhance yield and reduce byproducts . Purity (>95%) is verified via HPLC (C18 column, aqueous ammonium acetate/acetonitrile gradient) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (D₂O or DMSO-d₆) identify amine proton environments and backbone connectivity. Aminoethyl groups appear as triplets (δ 2.5–3.5 ppm), while the ethanol moiety resonates at δ 3.6–4.0 ppm .
- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ expected for C₈H₂₂N₄O: 207.18 g/mol) .
- FT-IR: N-H stretches (3200–3400 cm⁻¹) and C-O bonds (1050–1100 cm⁻¹) validate functional groups .
- HPLC: Retention time and peak symmetry assess purity .
Advanced: How does the compound’s multidentate ligand capability influence its coordination chemistry with transition metals?
Methodological Answer:
The four tertiary amine groups act as electron donors, enabling octahedral coordination with metals like Cu²⁺ or Ni²⁺. Stability constants (log K) are pH-dependent, favoring complex formation under alkaline conditions. Experimental design should include potentiometric titration (pH 2–12) and UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., Cu²⁺ λmax ~600 nm). Contradictions in literature about coordination geometry (e.g., square planar vs. distorted octahedral) can be resolved via X-ray crystallography or EXAFS .
Advanced: What challenges arise in elucidating reaction mechanisms involving this compound under varying pH conditions?
Methodological Answer:
Protonation states of the amine groups (pKa ~8–10) significantly alter reactivity. For example:
- Acidic Conditions (pH <6): Amines are protonated, reducing nucleophilicity and favoring SN1 mechanisms.
- Basic Conditions (pH >10): Deprotonation enhances nucleophilic substitution (SN2).
Controlled experiments using deuterated solvents (e.g., D₂O) and kinetic isotope effects can clarify pathways. Contradictions in rate constants (e.g., pH 7 vs. pH 12) may stem from competing intra- vs. intermolecular reactions, resolvable via stopped-flow spectroscopy .
Advanced: How do solvent polarity and temperature affect the compound’s stability in aqueous solutions?
Methodological Answer:
Stability studies should employ accelerated degradation tests:
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize the compound, while protic solvents (e.g., water) promote hydrolysis. Degradation products (e.g., ethylenediamine derivatives) are quantified via LC-MS .
- Temperature: Arrhenius plots (25–60°C) determine activation energy (Ea) for decomposition. Storage at ≤4°C under inert atmosphere (N₂) extends shelf life .
Advanced: What contradictions exist regarding the compound’s biological activity, and how can they be addressed experimentally?
Methodological Answer:
Literature discrepancies on cytotoxicity (e.g., IC50 variations in cancer cell lines) may arise from differences in assay conditions (e.g., serum content, exposure time). Standardized protocols are recommended:
- In Vitro Assays: Use serum-free media to avoid protein binding artifacts. MTT assays (24–72 hr exposure) with positive controls (e.g., cisplatin) .
- Mechanistic Studies: RNA-seq or proteomics can identify pathways (e.g., apoptosis vs. autophagy) . Contradictions in receptor binding (e.g., GPCR vs. kinase targets) require SPR or ITC for affinity validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

